3-Fluoro-4-(pyridin-3-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the benzoic acid ring and a pyridine ring attached at the fourth position. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-(pyridin-3-yl)benzoic acid can be synthesized through a multi-step process involving the reaction of benzoic acid with 3-pyridinecarboxaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product along with water as a byproduct . The general reaction scheme is as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Fluoro-4-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the fluorine atom.
4-(3-Carboxyphenyl)pyridine: Similar structure with the carboxyl group at a different position.
3-(2-Chloropyridin-4-yl)benzoic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-4-(pyridin-3-yl)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and influences its interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
3-fluoro-4-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
InChI Key |
XPLPFIZLMZCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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